molecular formula C13H6BrF6NO2 B4969163 N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide

Cat. No.: B4969163
M. Wt: 402.09 g/mol
InChI Key: LZAPBHAAGIGMGH-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a bromine atom, and a furan ring

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF6NO2/c14-10-2-1-9(23-10)11(22)21-8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h1-5H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAPBHAAGIGMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 5-bromofuran-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom and furan ring contribute to the compound’s reactivity and binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromofuran-2-carboxamide is unique due to the combination of trifluoromethyl groups, a bromine atom, and a furan ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

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